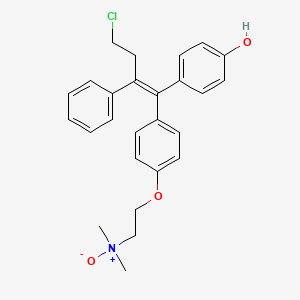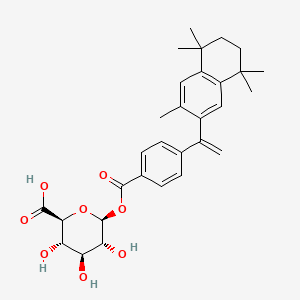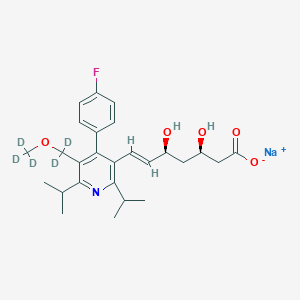
(S)-alpha-Acetolactic Acid Sodium Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-alpha-Acetolactic Acid Sodium Salt is a sodium salt derivative of (S)-alpha-acetolactic acid. This compound is of significant interest in various fields of chemistry and biochemistry due to its role as an intermediate in the biosynthesis of branched-chain amino acids such as valine and leucine. It is commonly used in research and industrial applications for its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(S)-alpha-Acetolactic Acid Sodium Salt can be synthesized through the reaction of (S)-alpha-acetolactic acid with sodium hydroxide. The reaction typically involves dissolving (S)-alpha-acetolactic acid in water and then adding a stoichiometric amount of sodium hydroxide to form the sodium salt. The reaction is carried out under controlled temperature and pH conditions to ensure the purity and yield of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve the fermentation of glucose using specific strains of bacteria that produce (S)-alpha-acetolactic acid as a metabolic intermediate. The acid is then neutralized with sodium hydroxide to form the sodium salt. This method allows for large-scale production with high efficiency and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-alpha-Acetolactic Acid Sodium Salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form diacetyl, a compound with significant industrial applications.
Reduction: Reduction reactions can convert it into (S)-alpha-hydroxyisobutyric acid.
Substitution: It can participate in substitution reactions where the sodium ion is replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various metal salts can be used to replace the sodium ion.
Major Products Formed
Oxidation: Diacetyl
Reduction: (S)-alpha-Hydroxyisobutyric Acid
Substitution: Corresponding metal salts of (S)-alpha-acetolactic acid
Wissenschaftliche Forschungsanwendungen
(S)-alpha-Acetolactic Acid Sodium Salt has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Plays a role in the study of metabolic pathways involving branched-chain amino acids.
Medicine: Investigated for its potential in developing treatments for metabolic disorders.
Industry: Utilized in the production of flavoring agents and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of (S)-alpha-Acetolactic Acid Sodium Salt involves its role as an intermediate in the biosynthesis of branched-chain amino acids. It is converted into (S)-alpha-acetolactate by the enzyme acetolactate synthase. This intermediate is then further processed by other enzymes to form valine and leucine. The molecular targets and pathways involved include the enzymes acetolactate synthase, acetohydroxyacid isomeroreductase, and dihydroxyacid dehydratase.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ®-alpha-Acetolactic Acid Sodium Salt
- (S)-alpha-Hydroxyisobutyric Acid Sodium Salt
- Sodium Pyruvate
Uniqueness
(S)-alpha-Acetolactic Acid Sodium Salt is unique due to its specific stereochemistry, which is crucial for its role in the biosynthesis of branched-chain amino acids. Unlike its ®-enantiomer, the (S)-form is specifically recognized and processed by the enzymes involved in this metabolic pathway. This specificity makes it an essential compound for studying and manipulating these biochemical processes.
Eigenschaften
Molekularformel |
C5H7NaO4 |
|---|---|
Molekulargewicht |
154.10 g/mol |
IUPAC-Name |
sodium;(2S)-2-hydroxy-2-methyl-3-oxobutanoate |
InChI |
InChI=1S/C5H8O4.Na/c1-3(6)5(2,9)4(7)8;/h9H,1-2H3,(H,7,8);/q;+1/p-1/t5-;/m0./s1 |
InChI-Schlüssel |
LFBMSCPOBZUCJU-JEDNCBNOSA-M |
Isomerische SMILES |
CC(=O)[C@@](C)(C(=O)[O-])O.[Na+] |
Kanonische SMILES |
CC(=O)C(C)(C(=O)[O-])O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one](/img/structure/B13841714.png)

![2-(1-benzyl-3,4-dihydro-2H-pyrido[2,3-b]pyrazin-6-yl)ethanol](/img/structure/B13841720.png)

![((2S,3R)-4-(4-(((((3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl)oxy)carbonyl)amino)-N-isobutylphenylsulfonamido)-3-hydroxy-1-phenylbutan-2-yl)carbamic Acid Phenylmethyl Ester](/img/structure/B13841732.png)

![Thieno[3,2-c]pyridine4-Methylbenzenesulfonate](/img/structure/B13841749.png)


![(2R,5R)-6-[(1S,3Z,5S)-3-[(2E)-2-[(1R,3aR,7aR)-1-[(E,2S,5R)-6-hydroxy-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-hydroxy-2-methylidenecyclohexyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13841759.png)

![4'-Hydroxy-3',5'-diiodo-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B13841770.png)

